molecular formula C12H13F2N3 B11742747 [(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

[(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11742747
M. Wt: 237.25 g/mol
InChI Key: NDTGJOYPEZSAQQ-UHFFFAOYSA-N
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Description

[(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the class of organic compounds known as pyrazoles. These compounds are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 2,3-difluorobenzyl chloride with 1-methyl-1H-pyrazole-3-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is unique due to the specific positioning of the fluorine atoms and the combination of the pyrazole and phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

[(2,3-Difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a difluorophenyl group and a pyrazole moiety, this compound exhibits various interactions with biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₃F₂N₃
  • Molecular Weight : 237.25 g/mol
  • Structure : The compound features a difluorophenyl group attached to a pyrazolyl group through a methyl linker, enhancing its binding properties to biological targets.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may act as an inhibitor for certain enzymatic pathways, which can modulate various biological functions relevant to disease states. The difluoro substituents are hypothesized to enhance binding affinity and specificity towards molecular targets, although detailed mechanisms require further investigation.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key findings:

  • Antifungal Activity : Preliminary studies suggest that compounds with similar pyrazole structures exhibit antifungal properties. For instance, tetrapodal compounds bearing pyrazole units were tested against various fungal strains, showing inhibition zones ranging from 12 to 16 mm . This suggests potential antifungal activity for this compound as well.
  • Alpha-Amylase Inhibition : Compounds structurally related to this compound have demonstrated significant alpha-amylase inhibition. For example, related pyrazole-tetrazole compounds showed IC₅₀ values significantly lower than acarbose, indicating potent enzyme inhibition . This could imply similar or enhanced activity for the compound .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

StudyFindings
Study 1 Investigated antifungal activity against strains like Aspergillus niger and Penicillium digitatum, showing promising results .
Study 2 Evaluated alpha-amylase inhibition with IC₅₀ values indicating high potency compared to traditional inhibitors like acarbose .
Study 3 Explored docking studies that correlated well with experimental data, providing insights into binding interactions with target enzymes .

Discussion

The unique structural characteristics of this compound suggest that it could serve as a valuable lead compound in drug development. Its potential applications in treating fungal infections and metabolic disorders through enzyme inhibition highlight its versatility in medicinal chemistry.

Properties

Molecular Formula

C12H13F2N3

Molecular Weight

237.25 g/mol

IUPAC Name

1-(2,3-difluorophenyl)-N-[(1-methylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C12H13F2N3/c1-17-6-5-10(16-17)8-15-7-9-3-2-4-11(13)12(9)14/h2-6,15H,7-8H2,1H3

InChI Key

NDTGJOYPEZSAQQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=C(C(=CC=C2)F)F

Origin of Product

United States

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